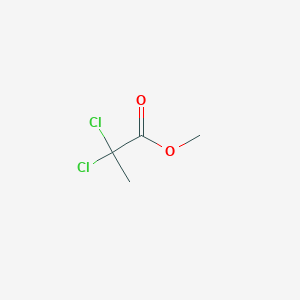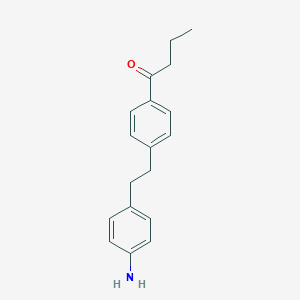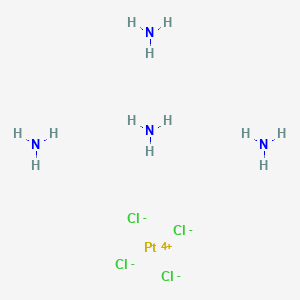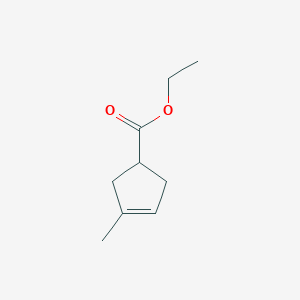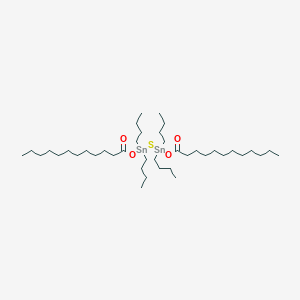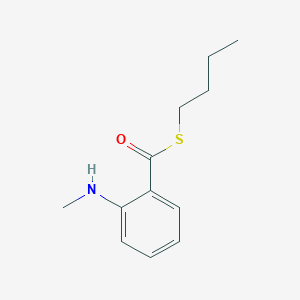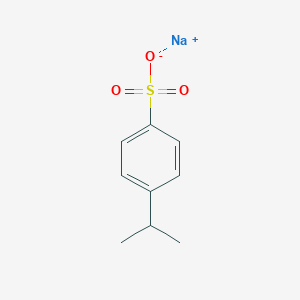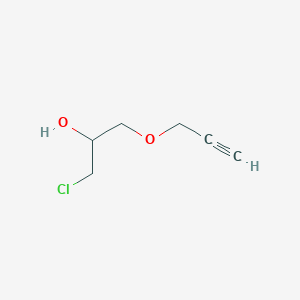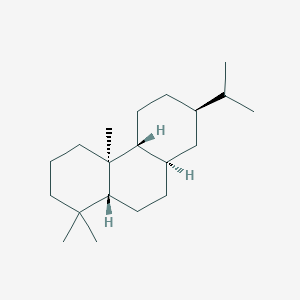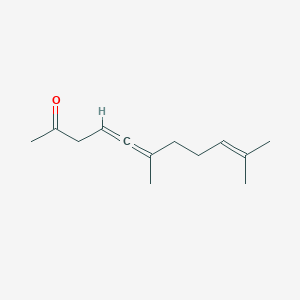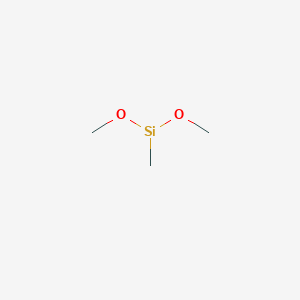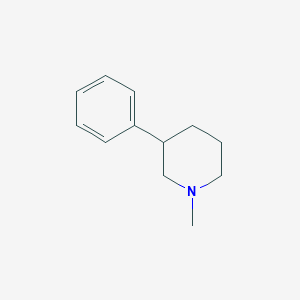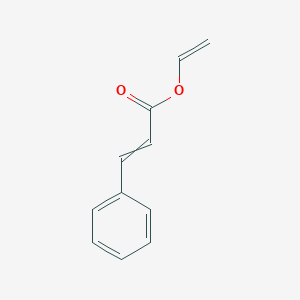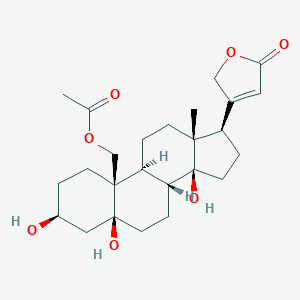
19-Acetylstrophanthidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Acetylstrophanthidol is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is derived from the plant Strophanthus gratus, which has been used in traditional medicine for centuries. In recent years, 19-Acetylstrophanthidol has gained attention for its ability to inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and improved cardiac function. In
科学的研究の応用
19-Acetylstrophanthidol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-arrhythmic, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated as a potential treatment for heart failure, hypertension, and other cardiovascular diseases.
作用機序
The primary mechanism of action for 19-Acetylstrophanthidol is its ability to inhibit the Na+/K+-ATPase pump. This leads to increased intracellular calcium levels, which in turn improves cardiac function. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
生化学的および生理学的効果
The biochemical and physiological effects of 19-Acetylstrophanthidol are complex and varied. The compound has been shown to improve cardiac function by increasing contractility and decreasing heart rate. It has also been shown to have anti-inflammatory effects, which may contribute to its ability to reduce the risk of cardiovascular disease. In addition, 19-Acetylstrophanthidol has been investigated for its potential anti-cancer properties.
実験室実験の利点と制限
One of the advantages of 19-Acetylstrophanthidol is its ability to improve cardiac function, making it a promising candidate for the treatment of heart failure and other cardiovascular diseases. However, the compound has a low yield and is challenging to work with, which can make it difficult to study. In addition, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
将来の方向性
There are several future directions for research on 19-Acetylstrophanthidol. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound has anti-cancer properties, and further research is needed to explore its potential in this area. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Finally, more research is needed to understand the mechanisms of action of 19-Acetylstrophanthidol and how it can be used to improve cardiac function and treat cardiovascular diseases.
Conclusion
In conclusion, 19-Acetylstrophanthidol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. While its synthesis is complex and its potential side effects must be carefully considered, the compound has shown significant benefits in scientific research studies. Further research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of 19-Acetylstrophanthidol involves the isolation of the plant Strophanthus gratus, followed by extraction and purification of the active compound. The process is complex and involves multiple steps, including solvent extraction, column chromatography, and recrystallization. The yield of 19-Acetylstrophanthidol is low, which makes it a challenging compound to work with.
特性
CAS番号 |
17162-14-0 |
|---|---|
製品名 |
19-Acetylstrophanthidol |
分子式 |
C25H36O7 |
分子量 |
448.5 g/mol |
IUPAC名 |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
InChIキー |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
異性体SMILES |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
正規SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




